molecular formula C11H9ClN2O2 B126197 Ethyl 4-chloroquinazoline-6-carboxylate CAS No. 155960-94-4

Ethyl 4-chloroquinazoline-6-carboxylate

Cat. No. B126197
M. Wt: 236.65 g/mol
InChI Key: ADKCJHRCXSXELJ-UHFFFAOYSA-N
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Description

Ethyl 4-chloroquinazoline-6-carboxylate is a compound that belongs to the quinazoline family, a class of heterocyclic aromatic organic compounds. Quinazolines are known for their diverse pharmacological activities, and derivatives of quinazoline have been extensively studied for their potential therapeutic applications. The compound , although not directly mentioned in the provided papers, is structurally related to the compounds discussed in the research, which focus on various quinazoline derivatives with different substitutions and their synthesis, chemical properties, and potential applications in medicinal chemistry.

Synthesis Analysis

The synthesis of quinazoline derivatives often involves multi-step reactions that may include the Friedländer synthesis, as seen in the unexpected direct synthesis of a related compound, ethyl 2,4-bis(chloromethyl)-6-iodoquinoline-3-carboxylate, from a Friedländer reaction promoted by chlorotrimethylsilane (TMSCl) . Another method includes the Gould-Jacobs reaction under microwave-assistance using aluminium metal as a catalyst, which was employed to synthesize ethyl 7-chloro-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate . These methods highlight the versatility and creativity in the synthesis of quinazoline derivatives, which could be applied to the synthesis of ethyl 4-chloroquinazoline-6-carboxylate.

Molecular Structure Analysis

The molecular structure of quinazoline derivatives is characterized by the presence of a bicyclic system consisting of a benzene ring fused to a pyrimidine ring. The substitution patterns on the quinazoline core, such as halogenation, influence the chemical shifts and coupling constants in NMR spectroscopy, as reported for various halogenated quinoline derivatives . The molecular structure is crucial for the biological activity of these compounds, as seen in the structure-activity relationship studies of ethyl 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylate, which showed that a carboxylic acid moiety directly attached to the pyrimidine ring is favorable for activity .

Chemical Reactions Analysis

Quinazoline derivatives undergo a variety of chemical reactions, which are essential for their functionalization and application in medicinal chemistry. For instance, the reaction of ethyl 1-alkyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylates with phosphorus oxychloride leads to chlorination and dealkylation, forming 4-chloro derivatives and side products . Photochemical reactions of ethyl 4-substituted 2-cyano-1,2-dihydroquinoline-1-carboxylates result in the formation of cycloprop[b]indoles, with the stereochemistry determined by NMR spectroscopy . These reactions demonstrate the reactivity of the quinazoline ring system and its potential for generating diverse compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazoline derivatives are influenced by their molecular structure and substituents. For example, the introduction of halogen atoms can affect the melting point, solubility, and stability of the compounds. The NMR study of halogenated quinoline derivatives provides detailed insights into the electronic environment of the molecule, which is reflected in the chemical shifts and coupling constants . The physical properties, such as melting points, are often used to confirm the identity and purity of synthesized compounds, as in the case of ethyl 7-chloro-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate . These properties are critical for the development of quinazoline derivatives as pharmaceutical agents.

Scientific Research Applications

Antioxidant Properties

  • Ethyl 1-(7-chloroquinolin-4-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylate, a derivative of Ethyl 4-chloroquinazoline-6-carboxylate, has been found to reduce lipid peroxidation levels induced by sodium nitroprusside in the liver of mice, indicating potential antioxidant activity (Saraiva et al., 2015).

Antibacterial Activity

  • Ethyl 2-chloroquinoline-3-carboxylates have shown moderate antibacterial activity against Bacillus subtilis and Vibrio cholera (Krishnakumar et al., 2012).
  • Ultrasound-promoted synthesis of 2-chloroquinolin-4-pyrimidine carboxylate derivatives, related to Ethyl 4-chloroquinazoline-6-carboxylate, has revealed moderate antibacterial activity against various bacteria (Balaji et al., 2013).

Antimicrobial Agents

  • Ethyl 6-(8-hydroxyquinolin-5-yl)-3-methylpyridazin-4-carboxylate and its derivatives have shown significant to moderate antimicrobial activity against different bacteria and fungi (Abdel-Mohsen, 2014).

Oral Antiallergy Activity

  • Ethyl 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylate, another derivative, has been developed as a new prototype with oral antiallergy activity, showing potency in the rat passive cutaneous anaphylaxis test (Althuis et al., 1979).

Synthesis Techniques

  • Various studies have focused on the synthesis techniques and the optimization of conditions for producing these compounds. For example, ethyl 7-chloro-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate has been synthesized under microwave-assistance using aluminium metal as a catalyst (Bao-an, 2012).

Synthesis of Novel Heterocyclic Compounds

  • The synthesis of novel heterocyclic compounds, such as benzo[h]-1,6-naphthyridines and pyrazolo[4,3-c]quinolines, has been achieved using ethyl 4-aminoquinoline-3-carboxylates (Ghotekar et al., 2010).

Safety And Hazards

The compound is associated with several hazard statements, including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

Future Directions

While specific future directions for Ethyl 4-chloroquinazoline-6-carboxylate are not available in the retrieved data, quinazoline derivatives are a focus of ongoing research due to their wide range of biological activities . Future research may explore new synthesis methods, potential biological activities, and applications of Ethyl 4-chloroquinazoline-6-carboxylate and related compounds.

properties

IUPAC Name

ethyl 4-chloroquinazoline-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O2/c1-2-16-11(15)7-3-4-9-8(5-7)10(12)14-6-13-9/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADKCJHRCXSXELJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40438601
Record name Ethyl 4-chloroquinazoline-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40438601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-chloroquinazoline-6-carboxylate

CAS RN

155960-94-4
Record name Ethyl 4-chloro-6-quinazolinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=155960-94-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-chloroquinazoline-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40438601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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